

Technical Support Center: Identifying Patient Suppopulations Responsive to Pomaglumetad

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Compound of Interest		
Compound Name:	Pomaglumetad methionil hydrochloride	
Cat. No.:	B8137013	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying patient subpopulations responsive to the mGluR2/3 agonist, pomaglumetad.

Frequently Asked Questions (FAQs)

Q1: What is pomaglumetad and what is its mechanism of action?

A1: Pomaglumetad (also known as LY-404,039) is a selective agonist for the metabotropic glutamate receptor subtypes mGluR2 and mGluR3.[1][2] It is designed to treat schizophrenia and other psychotic disorders by modulating glutamatergic activity.[2] Pomaglumetad reduces the presynaptic release of glutamate in brain regions where mGluR2/3 receptors are highly expressed.[1] The orally bioavailable prodrug, pomaglumetad methionil (LY2140023), was used in clinical trials.[2]

Q2: Why did the initial clinical trials for pomaglumetad fail to meet their primary endpoints?

A2: Several Phase II and III clinical trials of pomaglumetad methionil did not demonstrate a statistically significant improvement in PANSS (Positive and Negative Syndrome Scale) total scores compared to placebo in the overall patient population.[2][3] However, post-hoc analyses have suggested that certain subgroups of patients may have benefited from the treatment, indicating that patient heterogeneity likely contributed to the trial outcomes.[4][5][6]



Q3: What are the key identified patient subpopulations that may respond to pomaglumetad?

A3: Exploratory analyses of clinical trial data have identified two main patient subgroups that showed a greater therapeutic response to pomaglumetad, particularly at a 40 mg twice-daily dose[4]:

- Early-in-disease patients: Patients with a duration of illness of three years or less.[4]
- Patients with a specific prior medication history: Patients previously treated with antipsychotics that are predominantly dopamine D2 receptor antagonists, as opposed to those with significant serotonin 5-HT2A receptor antagonist activity.[4]

Q4: Are there any known biomarkers that can predict a patient's response to pomaglumetad?

A4: Research has explored the use of electroencephalography (EEG) as a potential biomarker. A study applying a machine learning algorithm to pre-treatment EEG data from two Phase III trials of pomaglumetad methionil reported the ability to predict responders with a high degree of accuracy.[7][8] The predictive models were based on a constellation of EEG features, suggesting that specific patterns of brain electrical activity could identify patients likely to benefit from glutamatergic modulators.[7]

Troubleshooting Guides

Issue: Difficulty identifying "early-in-disease" patients for study enrollment.

- Troubleshooting Steps:
 - Strict Inclusion Criteria: Define "early-in-disease" clearly in the study protocol as a duration of illness of ≤ 3 years from the initial diagnosis of schizophrenia.[4]
 - Thorough Patient History: Conduct comprehensive patient interviews and review medical records to accurately determine the timeline of diagnosis and illness progression.
 - Collaboration with Clinics: Partner with psychiatric clinics that specialize in first-episode psychosis to enhance recruitment of this patient population.

Issue: Ambiguous classification of prior antipsychotic medication history.



Troubleshooting Steps:

- Pharmacological Review: Create a comprehensive list of antipsychotic medications and classify them based on their primary mechanism of action (predominantly D2 receptor antagonism vs. significant 5-HT2A receptor antagonism).
- Detailed Medication Records: Obtain complete medication histories for all potential study participants, including dosages and duration of treatment.
- Consultation with Pharmacologists: If uncertainty exists regarding the classification of a specific antipsychotic, consult with a clinical pharmacologist.

Issue: Inability to replicate predictive EEG biomarker findings.

- Troubleshooting Steps:
 - Standardized EEG Protocol: Ensure that EEG data acquisition follows a standardized protocol, including electrode placement (e.g., 10-20 system), recording duration, and patient state (e.g., resting-state with eyes open/closed).
 - Feature Extraction: The predictive models were based on a complex set of EEG features.
 While the exact features from the proprietary machine learning model are not fully public,
 the research highlighted the importance of analyzing various frequency bands (alpha, low beta, high beta, low gamma, high gamma) and their ratios (e.g., beta/gamma) across different cortical regions.[9]
 - Machine Learning Expertise: Collaboration with data scientists or bioinformaticians with expertise in machine learning and EEG signal processing is highly recommended to develop and validate predictive models.

Data Presentation

The following tables summarize the anticipated outcomes based on the exploratory analysis of pomaglumetad clinical trials. Please note that the specific values are illustrative placeholders, as the detailed quantitative data from the subgroup analyses in the pivotal Kinon et al. (2015) publication are not publicly available. Researchers should refer to the full publication and its supplementary materials for the exact data.



Table 1: Efficacy of Pomaglumetad (40 mg BID) in Early- vs. Late-in-Disease Schizophrenia Patients (Illustrative Data)

Patient Subgroup	N	Baseline PANSS (Mean ± SD)	Change from Baseline (Mean ± SD)	p-value vs. Placebo
Early-in-Disease (≤3 years)	382	[Value]	[Value]	<0.05
Late-in-Disease (≥10 years)	[Value]	[Value]	[Value]	>0.05
Placebo	[Value]	[Value]	[Value]	-

Table 2: Efficacy of Pomaglumetad (40 mg BID) Based on Prior Antipsychotic Treatment History (Illustrative Data)

Prior Treatment Subgroup	N	Baseline PANSS (Mean ± SD)	Change from Baseline (Mean ± SD)	p-value vs. Placebo
Predominant D2 Antagonists	590	[Value]	[Value]	<0.05
Prominent 5- HT2A Antagonists	[Value]	[Value]	[Value]	>0.05
Placebo	[Value]	[Value]	[Value]	-

Experimental Protocols

1. Protocol for Patient Subgroup Identification and Stratification

This protocol is based on the methodology from the integrated analysis of five placebocontrolled trials of pomaglumetad.[4]



- Objective: To identify and stratify patients with schizophrenia into subgroups based on illness duration and prior medication history to assess differential response to pomaglumetad.
- Inclusion Criteria for Subgroup Analysis:
 - Diagnosis of schizophrenia according to DSM-IV criteria.
 - Data available from one of the five included clinical trials (NCT00149292, NCT00520923, NCT01086748, NCT01125358, NCT01307800).[4]
- Stratification by Illness Duration:
 - Early-in-Disease: Patients with a documented duration of illness of three years or less from the time of their initial diagnosis.
 - Late-in-Disease: Patients with a documented duration of illness of ten years or more.
- Stratification by Prior Antipsychotic Treatment:
 - D2 Group: Patients whose most recent antipsychotic medication prior to study entry was a drug with predominant dopamine D2 receptor antagonist activity.
 - S2 Group: Patients whose most recent antipsychotic medication prior to study entry was a drug with prominent serotonin 5-HT2A receptor antagonist activity.
- Data Analysis:
 - The primary efficacy endpoint is the change from baseline in the Positive and Negative
 Syndrome Scale (PANSS) total score at the end of the treatment period (up to 6 weeks).
 - Statistical analysis should be performed to compare the treatment effect of pomaglumetad
 (40 mg and 80 mg BID) versus placebo within each subgroup.
- 2. Protocol for Predictive EEG Biomarker Discovery

This protocol is a generalized representation of the methodology used in studies identifying EEG biomarkers for pomaglumetad response.[7][8]



- Objective: To identify pre-treatment EEG features that predict clinical response to pomaglumetad in patients with schizophrenia.
- EEG Data Acquisition:
 - Record resting-state EEG for a minimum of 5 minutes with eyes open and 5 minutes with eyes closed.
 - Use a standard 19-channel EEG montage (10-20 system).
 - Minimize artifacts through proper scalp preparation and patient instruction.
- EEG Data Preprocessing:
 - Apply a band-pass filter (e.g., 1-50 Hz) and a notch filter (50 or 60 Hz).
 - Perform artifact rejection or correction (e.g., using Independent Component Analysis -ICA).
 - Segment the continuous EEG data into epochs (e.g., 2 seconds).
- Feature Extraction:
 - Calculate power spectral density for various frequency bands (delta, theta, alpha, beta, gamma).
 - Compute ratios of power in different bands (e.g., theta/beta ratio).
 - Analyze connectivity and coherence between different brain regions.
- Machine Learning Model Development:
 - Define "responders" and "non-responders" based on a clinically meaningful change in PANSS scores (e.g., ≥20% reduction).
 - Train a machine learning classifier (e.g., gradient boosting, support vector machine) on the extracted EEG features from a training dataset.



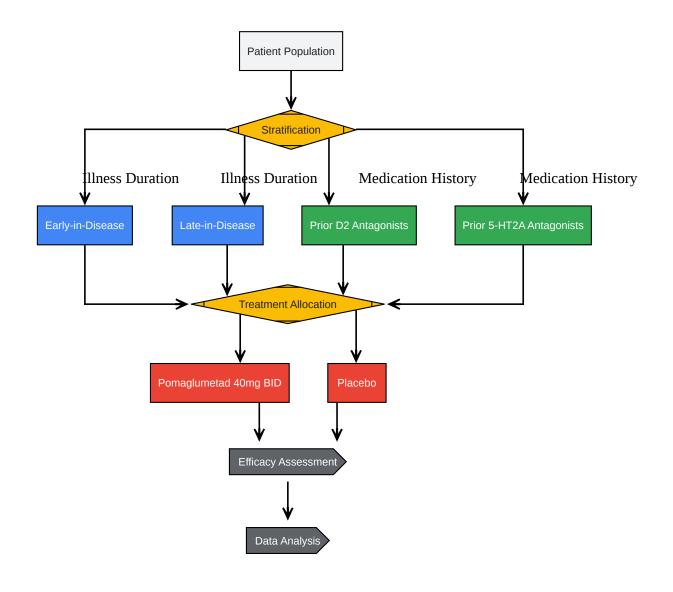
• Validate the model's predictive accuracy on an independent test dataset.

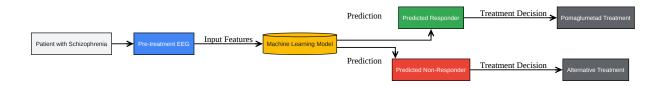
Mandatory Visualization











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